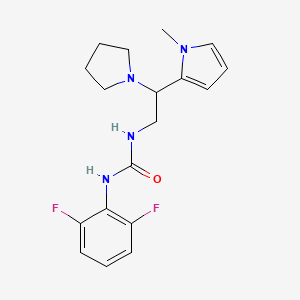
1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H22F2N4O and its molecular weight is 348.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urea Derivatives in Chemical Association and Complexation
Urea derivatives have been extensively studied for their ability to engage in hydrogen bonding and complex formation. For instance, research on N-(pyridin-2-yl),N'-substituted ureas reveals their significant role in forming complexes through hydrogen bonding, with implications for designing supramolecular structures and understanding molecular interactions (Ośmiałowski et al., 2013). These findings suggest that similar urea compounds, including the one of interest, may also exhibit unique binding characteristics that could be harnessed in materials science and molecular engineering.
Role in Intramolecular Hydrogen Bonding and Cytosine Complexation
Investigations into pyrid-2-yl ureas offer insights into their equilibria between conformational isomers, influenced by intramolecular hydrogen bonding and their interactions with nucleobases such as cytosine. This underlines their potential in bioorganic chemistry and the design of molecular recognition systems (Chien et al., 2004). These aspects could be relevant to the study of 1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea in the context of nucleic acid chemistry and potential therapeutic applications.
Applications in Metallo-Supramolecular Assemblies
Research on di-(m-pyridyl)-urea ligands has demonstrated their utility in forming metallo-supramolecular macrocycles, which are of interest in the field of coordination chemistry and materials science for their potential applications in catalysis, molecular recognition, and the development of novel materials (Troff et al., 2012). The structural versatility and binding capabilities of urea derivatives like the one discussed could contribute to advancements in these areas.
Novel Anticancer Agents
The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents highlight the potential medicinal chemistry applications of urea compounds. These derivatives have shown significant antiproliferative effects, suggesting that structurally related compounds, including this compound, could be explored for their anticancer properties (Feng et al., 2020).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-23-9-5-8-15(23)16(24-10-2-3-11-24)12-21-18(25)22-17-13(19)6-4-7-14(17)20/h4-9,16H,2-3,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELKPRSAYCFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
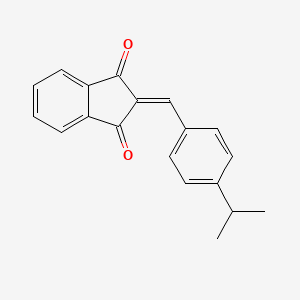
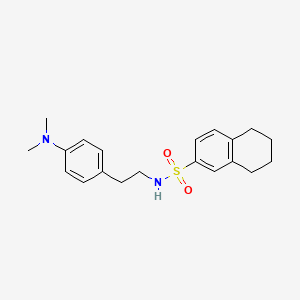
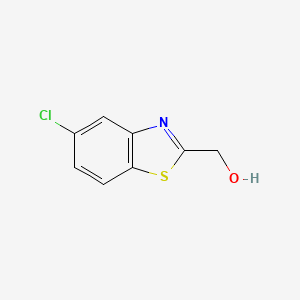
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)
![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)
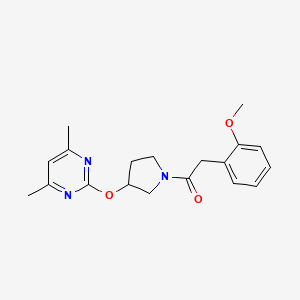
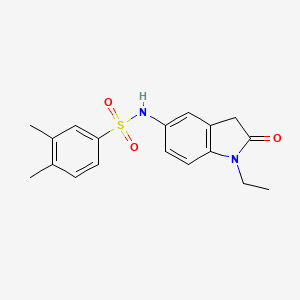


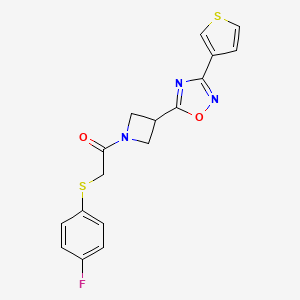
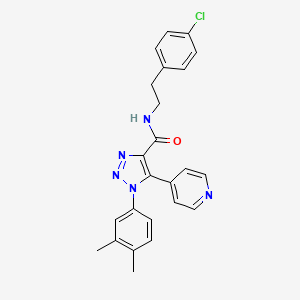

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)

